molecular formula C5H6ClN3 B014533 4-Amino-2-chloro-5-methylpyrimidine CAS No. 14394-70-8

4-Amino-2-chloro-5-methylpyrimidine

Cat. No. B014533
CAS RN: 14394-70-8
M. Wt: 143.57 g/mol
InChI Key: ZCQWIJBRCXQUNP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Amino-2-chloro-5-methylpyrimidine and its derivatives involves various chemical reactions, showcasing the versatility of this compound in organic synthesis. For instance, the synthesis and crystal structure of related compounds have been determined, indicating the methods for creating complex structures from simple pyrimidine derivatives (Guo et al., 2007). Additionally, scalable syntheses have been developed for related compounds, highlighting industrial applicability and the potential for large-scale production (Lei Zhao et al., 2012).

Molecular Structure Analysis

Molecular structure analysis of 4-Amino-2-chloro-5-methylpyrimidine reveals intricate details about its crystalline structure and bonding interactions. Studies have focused on the crystal structure and quantum chemical investigations of its complexes, providing insights into its molecular interactions and stability (N. C. Khalib et al., 2015).

Chemical Reactions and Properties

4-Amino-2-chloro-5-methylpyrimidine participates in various chemical reactions, demonstrating its reactivity and utility in synthesizing novel compounds. Research has explored its reactivity in nucleophilic substitution reactions and the formation of complex structures through reactions with different reagents, providing a foundation for developing new materials and pharmaceuticals (H. W. V. Meeteren & H. Plas, 2010).

Scientific Research Applications

  • Crystallography and Structural Analysis:

    • A new crystalline modification of a pyrimidinium derivative, closely related to 4-Amino-2-chloro-5-methylpyrimidine, was studied for its planar pyrimidine ring structure and conformations (Zhukhlistova & Tishchenko, 2001).
    • The crystal structure of a related pyrimidine compound was analyzed, revealing that the chlorine atom and methyl group are disordered, indicating structural complexity (Guo et al., 2007).
  • Synthesis and Reactivity:

    • Research on the regioselective halogenation of related pyrimidines has led to the formation of various halogenated derivatives, which could be precursors for further chemical synthesis (Zeuner & Niclas, 1989).
    • The reaction of 4-amino-5-aminomethyl-2-methylpyrimidine with formamidine salts yields derivatives with potential applications in various chemical syntheses (Evans & Robertson, 1973).
  • Biological and Pharmacological Activity:

    • Certain pyrimidine derivatives exhibit pronounced antituberculous effects, suggesting potential applications in developing tuberculosis treatments (Erkin & Krutikov, 2007).
    • The synthesis of new aminophosphonates related to 4-Chloro-6-Methylpyrimidin-2-yl has shown potential for inhibiting the growth of certain cancer cells (Reddy et al., 2020).
  • Industrial Applications:

    • Scalable processes for synthesizing key intermediates for Vitamin B1 from related pyrimidines have been developed, highlighting industrial relevance (Zhao, Ma, & Chen, 2012).
  • Other Chemical Applications:

Safety And Hazards

For safety and hazards information, please refer to the Safety Data Sheets provided by the supplier .

Future Directions

While specific future directions for 4-Amino-2-chloro-5-methylpyrimidine are not available, research in the field of pyrimidines is ongoing. For example, pyrimidines are being studied for their anti-inflammatory effects .

properties

IUPAC Name

2-chloro-5-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c1-3-2-8-5(6)9-4(3)7/h2H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQWIJBRCXQUNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80401713
Record name 4-Amino-2-chloro-5-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-chloro-5-methylpyrimidine

CAS RN

14394-70-8
Record name 4-Amino-2-chloro-5-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Zhou, J Jiang, J Lu, D Ran, Z Gan - Journal of Molecular Structure, 2022 - Elsevier
… To a stirred solution of 3-bromo-N- (tert butyl) benzenesulfonamide (1.1 g, 3.8 mmol) and 4-amino-2-chloro-5-methylpyrimidine (0.6 g, 4.2 mmol) in 1,4-dioxane (20 mL) was added …
合屋周次郎, 高橋威夫, 岡野定輔 - YAKUGAKU ZASSHI, 1966 - jstage.jst.go.jp
… アミノ-2-クロル置換体のUVスペクトルと非常に類似しており,2-アミノー4ークロル置換体の スペクト ル(2max 230,296mp 付近) とは異なる (Table W)ことから 4-amino-2-chloro-5-methylpyrimidine …
Number of citations: 3 www.jstage.jst.go.jp

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